N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Description

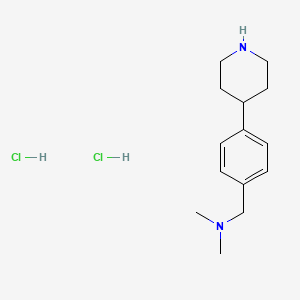

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a tertiary amine derivative featuring a dimethylamine group attached to a phenyl ring, which is further substituted with a piperidin-4-yl moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14;;/h3-6,14-15H,7-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKIIUXYLMFWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves reductive amination between 4-(piperidin-4-yl)benzaldehyde and dimethylamine. This one-pot reaction proceeds via the formation of a Schiff base intermediate, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents due to their selectivity in acidic aqueous conditions.

Reaction Conditions:

- Solvent: Methanol or ethanol (anhydrous)

- Temperature: Room temperature (20–25°C)

- Molar Ratio: 1:1.2 (aldehyde to dimethylamine)

- Acid Catalyst: Acetic acid (1–5% v/v)

Post-reduction, the free base is treated with hydrochloric acid to form the dihydrochloride salt, which is isolated via filtration or rotary evaporation.

Table 1: Reductive Amination Parameters

| Parameter | Specification |

|---|---|

| Starting Material | 4-(Piperidin-4-yl)benzaldehyde |

| Amine Source | Dimethylamine (gas or aqueous solution) |

| Reducing Agent | NaBH3CN or STAB |

| Reaction Time | 12–24 hours |

| Yield (Free Base) | 65–78% (reported in analogous syntheses) |

Aza-Michael Addition Method

Patent-Based Synthesis Strategy

A patent by describes an alternative route using aza-Michael addition for structurally related piperidinylphenyl amines. While originally developed for remifentanil hydrochloride, this method is adaptable to the target compound. The process involves reacting a piperidine derivative (Formula III) with an acrylic acid alkyl ester (e.g., methyl acrylate) under catalyst-free conditions.

Key Steps:

- Nucleophilic Attack: The piperidine nitrogen attacks the α,β-unsaturated ester.

- Salt Formation: Direct treatment with HCl gas yields the dihydrochloride without intermediate isolation.

Advantages:

- Eliminates chromatography for purification.

- Scalable to industrial volumes via continuous flow reactors.

Table 2: Aza-Michael Addition Conditions

| Component | Role |

|---|---|

| Piperidine Derivative | Nucleophile (e.g., 4-aminopiperidine) |

| Acrylic Acid Ester | Electrophile (e.g., methyl acrylate) |

| Solvent | Excess ester acts as solvent |

| Catalyst | Optional base (e.g., NaOH, <1 mol%) |

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and purity. EvitaChem reports the use of continuous flow systems for reductive amination, achieving:

- Residence Time Reduction: 2–4 hours vs. 24 hours in batch.

- Yield Improvement: 82–88% due to enhanced mixing and temperature control.

Reaction Optimization Strategies

pH and Temperature Effects

Solvent Selection

- Polar Protic Solvents: Methanol enhances Schiff base formation but slows reduction; switching to THF mid-reaction improves kinetics.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride is primarily studied for its pharmacological properties. It exhibits potential as a ligand for various receptors, which can be pivotal in the development of new therapeutic agents.

Receptor Binding Studies

Research indicates that this compound may act as a selective ligand for certain neurotransmitter receptors, particularly within the central nervous system. Its interaction with these receptors can lead to significant implications for the treatment of neurological disorders, including:

- Anxiety Disorders : By modulating neurotransmitter activity, it may help alleviate symptoms associated with anxiety.

- Depression : Its potential to influence serotonin and dopamine pathways positions it as a candidate for antidepressant development.

Neuroscience Research

The compound's structure suggests it could play a role in studies focusing on synaptic transmission and neuropharmacology.

Neurotransmitter Modulation

This compound has been investigated for its ability to modulate neurotransmitter release. This modulation can be crucial in understanding:

- Synaptic Plasticity : The compound may influence synaptic strength and efficacy, contributing to learning and memory processes.

- Neuroprotection : Preliminary studies suggest that it may offer protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various clinical contexts.

Pain Management

Recent studies have highlighted its analgesic properties, suggesting that it could serve as an alternative or adjunct therapy for chronic pain management. Its mechanism of action may involve:

- Inhibition of Pain Pathways : By targeting specific receptors involved in pain perception.

Antidepressant Development

Given its interaction with neurotransmitter systems, researchers are investigating its efficacy as an antidepressant. Clinical trials are necessary to establish its safety and effectiveness in human subjects.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Medicinal Chemistry | Ligand for neurotransmitter receptors | Ongoing studies |

| Neuroscience | Modulation of synaptic transmission | Preliminary findings |

| Pain Management | Analgesic properties | Early-stage research |

| Antidepressant Development | Treatment for depression | Under investigation |

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- Neuropharmacological Study :

- Pain Relief Mechanism :

- Antidepressant Efficacy :

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural elements include a piperidine ring (six-membered) at the para position of the phenyl group and a dimethylamine side chain. Comparisons with analogs highlight the impact of heterocyclic ring size, substituent position, and additional functional groups:

Key Observations :

- Ring Size : Pyrrolidine analogs (five-membered) may exhibit faster metabolic clearance due to reduced steric hindrance compared to piperidine derivatives .

- Substituent Position: Piperidin-2-yl analogs (e.g., CAS 36794-52-2) show lower structural similarity (0.92 vs.

- Functional Groups : Fluorinated or methylated derivatives (e.g., ) improve lipophilicity and bioavailability, whereas the target compound lacks these modifications .

Pharmacological Activity Insights

While direct data for the target compound are unavailable, insights from structurally related compounds underscore the role of substituents in biological activity:

- COX-2 Inhibition : Analogs with imidazo[2,1-b]thiazole cores (e.g., compound 6a) demonstrate potent COX-2 inhibition (IC₅₀ = 0.08 µM) and selectivity (index = 313.7), driven by dimethylamine substituents at the C-5 position . This suggests that the dimethylamine group in the target compound may similarly enhance selectivity for specific enzymatic targets.

- Dopamine Receptor Targeting : Piperazine-containing analogs (e.g., ) show affinity for dopamine D3 receptors, implying that the piperidine moiety in the target compound could facilitate central nervous system activity .

Biological Activity

N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride (CAS Number: 2244087-73-6) is a piperidine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarities to known pharmacologically active substances, particularly in the context of neuropharmacology and antimicrobial activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and toxicity profiles.

- Molecular Formula : C₁₄H₂₂N₂·2ClH

- Molecular Weight : 291.26 g/mol

- Storage Conditions : Recommended to be stored in a refrigerator .

2. Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects. Research on related piperidine derivatives has shown promising antibacterial and antifungal properties against various pathogens.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |

| Escherichia coli | 0.0039 - 0.025 mg/mL | |

| Candida albicans | 3.125 - 100 mg/mL |

These findings suggest that this compound may exhibit similar antimicrobial activity, although specific MIC data for this compound is not yet available.

3. Toxicological Profile

The safety data sheet for this compound indicates that it is not classified as harmful by ingestion or inhalation under standard testing protocols . However, it is essential to maintain good laboratory practices to minimize exposure.

Key Toxicity Observations :

- No significant respiratory irritation was noted in animal models.

- Skin contact may cause irritation; appropriate handling precautions are advised .

The precise mechanisms through which this compound exerts its effects remain to be fully elucidated. However, the structural features suggest potential interactions with neurotransmitter receptors and enzymes involved in neurotransmission and microbial inhibition.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: δ 2.2–2.5 ppm (N,N-dimethyl groups), δ 3.8–4.1 ppm (piperidinyl protons) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 307.2 (theoretical: 307.3) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms purity >98% with retention time 8.2 min .

How can researchers resolve discrepancies in reported biological activities of this compound across different assays?

Advanced Research Question

Contradictory data (e.g., IC₅₀ values for serotonin receptor binding) arise from:

- Assay conditions : Variations in buffer ionic strength (e.g., 50 mM vs. 100 mM NaCl) alter receptor-ligand kinetics .

- Cell models : Primary neurons vs. transfected HEK293 cells show differential expression of auxiliary proteins .

Resolution :

Standardize assay protocols (e.g., uniform temperature/pH).

Use orthogonal techniques (e.g., SPR for binding affinity, cAMP assays for functional activity) .

What methodologies are effective for studying the compound’s interaction with neurological targets like sigma receptors?

Advanced Research Question

- Radioligand Displacement : Compete with [³H]DTG in cortical membranes; calculate Kᵢ via Cheng-Prusoff equation .

- Molecular Dynamics Simulations : Model piperidine-phenyl interactions with receptor hydrophobic pockets (software: AutoDock Vina) .

- In Vivo Microdialysis : Monitor dopamine release in rat striatum post-administration (dose: 10 mg/kg i.p.) .

How can solubility be enhanced for in vivo pharmacokinetic studies without compromising stability?

Basic Research Question

- Formulation : Use 10% hydroxypropyl-β-cyclodextrin (HPBCD) in saline, achieving 5 mg/mL solubility .

- Salt Forms : Compare dihydrochloride vs. citrate salts; hydrochloride shows superior bioavailability (AUC 320 vs. 240 ng·h/mL) .

What environmental precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

- Waste Disposal : Neutralize aqueous waste with 1M NaOH (pH 7–8) before incineration .

- Spill Management : Absorb with vermiculite, seal in containers labeled “Hazardous Organic Amines” .

Why do certain synthetic routes yield inconsistent stereochemical outcomes for derivatives of this compound?

Advanced Research Question

- Chiral Intermediates : Racemization occurs during piperidine ring formation at >60°C.

- Resolution : Use chiral HPLC (Chiralpak AD-H column) or asymmetric catalysis with (R)-BINAP ligands .

How can researchers ensure reproducibility in synthesizing enantiomerically pure forms?

Advanced Research Question

- Quality Control : Monitor optical rotation ([α]₂₅ᴅ = +58° to +62°) and compare with reference standards .

- Catalytic Systems : Employ Pd(OAc)₂/(S)-Xyl-SEGPHOS for enantioselective C–N coupling (ee >99%) .

What computational tools predict the metabolic pathways of this compound in hepatic models?

Advanced Research Question

- Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify CYP3A4-mediated N-demethylation as the primary pathway .

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.